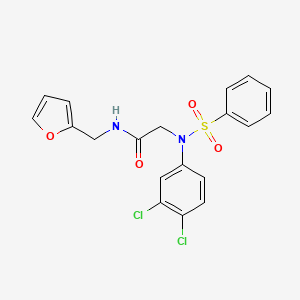
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole in lab experiments is its potent biological activity. It exhibits significant anticancer, antimicrobial, and antifungal activities at low concentrations, making it a valuable tool for drug discovery and development. However, one of the limitations of using the compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole. One of the areas of interest is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action and optimize the structure of the compound for improved efficacy and reduced toxicity. Another area of interest is its use as a potential antimicrobial and antifungal agent. Further studies are needed to evaluate its activity against a broader range of microorganisms and to optimize its structure for improved selectivity and potency. In addition, the compound has potential applications in material science and chemical biology, and further studies are needed to explore these areas.
Synthesemethoden
The synthesis of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole involves the reaction of 4-chlorobenzyl chloride and 4-fluorophenylhydrazine with sodium azide in the presence of triethylamine. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential use in the treatment of cardiovascular diseases, Alzheimer's disease, and diabetes. In addition, 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been used as a building block in the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSQUZCPUNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)